
2-(2-Methylpropane-2-sulfonyl)acetic acid
Overview
Description
2-(2-Methylpropane-2-sulfonyl)acetic acid is a sulfonyl-substituted acetic acid derivative characterized by a tert-butyl sulfonyl group (-SO₂-C(CH₃)₃) attached to the α-carbon of the acetic acid backbone. This structural feature confers unique electronic and steric properties, influencing its solubility, acidity, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfonyl)acetic acid typically involves the sulfonylation of acetic acid derivatives. One common method includes the reaction of tert-butylsulfonyl chloride with acetic acid in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropane-2-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Biological Studies
2-(2-Methylpropane-2-sulfonyl)acetic acid is being investigated for its potential biological activities. Its sulfonyl group allows it to interact with various biomolecules, which can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by forming strong interactions with nucleophilic sites on proteins.
- Cellular Redox Balance : It participates in redox reactions that could affect cellular processes.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties. Some notable applications include:
- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals. For instance, it has been used to prepare sulfinate esters from primary and secondary alcohols, which are valuable intermediates in drug synthesis .
- Potential Therapeutic Agents : Research is ongoing to evaluate its efficacy as a therapeutic agent against various diseases.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals. Its unique properties make it suitable for:
- Synthesis of Specialty Chemicals : It can be employed as a reagent in organic synthesis processes, particularly in the formation of complex molecules .
- Buffer Solutions : The compound is used as an organic buffer in biological and biochemical applications, aiding in maintaining pH stability during reactions .
A study investigated the interactions of this compound with various enzymes. Results indicated that the compound could inhibit enzyme activity through covalent modification of active sites, suggesting potential therapeutic applications in enzyme-related diseases.
Case Study 2: Synthesis of Sulfinate Esters
Research published in Tetrahedron Letters detailed the use of this compound as a reagent for synthesizing sulfinate esters from alcohols. The study highlighted the efficiency of this compound in facilitating nucleophilic substitution reactions, leading to high yields of desired products .
Mechanism of Action
The mechanism of action of 2-(2-Methylpropane-2-sulfonyl)acetic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(Methylsulfonyl)acetate (CAS 62020-09-1)
- Structural Similarity : Shares a sulfonyl group (-SO₂-) and an acetate backbone. The methyl ester group replaces the carboxylic acid, reducing acidity but enhancing volatility.
- Key Differences : The tert-butyl group in 2-(2-methylpropane-2-sulfonyl)acetic acid introduces greater steric hindrance compared to the methyl group in this compound. This impacts reactivity in nucleophilic substitutions or ester hydrolysis.
- Applications : Methyl sulfonyl acetates are intermediates in pharmaceutical synthesis, particularly in β-keto ester formations .
3-(Methylsulfonyl)propanoic Acid (CAS 645-83-0)
- Structural Similarity: Contains a sulfonyl group but with a longer carbon chain (propanoic acid vs. acetic acid).
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature decreases the pKa of the carboxylic acid (estimated ~2.5–3.0), comparable to this compound.
- Solubility : Increased hydrophilicity due to the additional methylene group may enhance water solubility relative to the target compound .
2-Hydroxyisobutyric Acid (CAS 594-61-6)
- Structural Contrast : Features a hydroxyl (-OH) instead of a sulfonyl group but shares the branched isobutyl framework.
- Acidity : The hydroxyl group confers weaker acidity (pKa ~3.5) compared to sulfonyl-substituted acetic acids (pKa ~1.5–2.5).
- Applications : Used in biodegradable polymers, contrasting with sulfonyl derivatives’ roles in medicinal chemistry .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Aromatic vs. Aliphatic : The phenyl ring introduces conjugation and resonance effects absent in the aliphatic target compound.
- Substituent Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create electronic asymmetry, influencing reactivity. For example, the C–C–C angles at substituents (118.2°–121.5°) reflect electronic interactions, whereas the tert-butyl sulfonyl group in the target compound induces steric strain .
- Crystal Packing : Both compounds form hydrogen-bonded dimers (O–H⋯O), but the phenyl derivative exhibits centrosymmetric R₂²(8) motifs, while the tert-butyl group in this compound may disrupt such symmetry .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Complexity : Incorporates a benzofuran ring and cyclohexyl group, enhancing lipophilicity. The isopropylsulfanyl (-S-iPr) group differs electronically from sulfonyl (-SO₂-).
- Crystal Structure : Forms anti-parallel dimers via O–H⋯O hydrogen bonds, stabilized by C–H⋯π interactions. In contrast, the tert-butyl sulfonyl group in the target compound may favor different packing modes due to bulkiness .
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Formula | Molecular Weight | pKa (Estimated) | Melting Point (°C) | Solubility (Water) |
---|---|---|---|---|---|
This compound | C₆H₁₂O₄S | 180.22 | ~1.8–2.2 | Not reported | Moderate |
Methyl 2-(methylsulfonyl)acetate | C₄H₈O₄S | 152.16 | N/A (ester) | Not reported | Low |
2-Hydroxyisobutyric acid | C₄H₈O₃ | 104.10 | ~3.5 | 45–47 | High |
2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 245.07 | ~2.8 | 155–156 | Low |
Table 2: Structural and Functional Comparisons
Compound | Key Functional Groups | Electronic Effects | Dominant Interactions |
---|---|---|---|
This compound | -SO₂-, -COOH | Strong electron-withdrawing | O–H⋯O hydrogen bonding |
2-Hydroxyisobutyric acid | -OH, -COOH | Moderate electron-withdrawing | O–H⋯O and van der Waals |
2-(3-Bromo-4-methoxyphenyl)acetic acid | -Br, -OCH₃, -COOH | Mixed (EWG/EDG) | R₂²(8) hydrogen-bonded dimers |
Benzofuran derivative | Benzofuran, -S-iPr, -COOH | Conjugation + steric effects | C–H⋯π and O–H⋯O interactions |
Biological Activity
2-(2-Methylpropane-2-sulfonyl)acetic acid, a sulfonyl-containing compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The compound functions through competitive inhibition, affecting pathways crucial for cellular metabolism and signaling.
Target Enzymes
- Dihydropteroate Synthetase : Inhibits bacterial DNA synthesis by blocking the synthesis of dihydrofolic acid, a precursor essential for DNA replication.
- Calcium Channels : Exhibits inhibitory effects on voltage-gated calcium channels (CaV), which are critical in neurotransmitter release and muscle contraction .
Solubility and Stability
This compound is soluble in water and exhibits stability under physiological conditions. However, it can degrade when exposed to extreme temperatures or light.
Cellular Effects
The compound influences various cellular processes:
- Modulates cell signaling pathways.
- Alters gene expression related to cell survival and proliferation.
- Affects metabolic pathways by interacting with cytochrome P450 enzymes, leading to the formation of bioactive metabolites .
Animal Studies
Research has demonstrated that this compound may possess anti-inflammatory and anti-cancer properties. In animal models, low doses have shown therapeutic effects, while higher doses can lead to cytotoxicity .
Case Studies
- Inhibition of Bacterial Growth : In a study examining sulfonamide derivatives, this compound was shown to effectively inhibit bacterial growth by disrupting DNA synthesis pathways.
- Neuroprotective Effects : Another investigation into its effects on neuronal cells revealed that the compound could protect against calcium-induced apoptosis, indicating potential applications in neurodegenerative diseases .
Comparative Analysis
A comparison of this compound with similar sulfonamide compounds highlights its unique properties:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Inhibits dihydropteroate synthetase; modulates calcium channels | Antibacterial, anti-inflammatory, neuroprotective |
Sulfanilamide | Inhibits dihydropteroate synthetase | Antibacterial |
N-Sulfonylphenoxazines | Calcium channel blockade | Potential treatment for pain and neurological disorders |
Q & A
Q. Basic: What are the optimized synthetic routes for 2-(2-methylpropane-2-sulfonyl)acetic acid, and how can reaction by-products be minimized?
Answer:
The synthesis of sulfonyl-containing acetic acid derivatives often involves sulfonation and subsequent carboxylation steps. For example, describes a method for synthesizing structurally similar compounds using stepwise alkylation and oxidation under mild conditions (e.g., room temperature, aqueous solvents) to reduce hazardous by-products like peroxides. Key strategies include:
- Stepwise alkylation : Introducing the sulfonyl group prior to carboxylation to avoid side reactions with reactive intermediates.
- Purification via crystallization : Using polar aprotic solvents (e.g., ethyl acetate) to isolate the product and remove unreacted starting materials .
- pH control : Maintaining acidic conditions (pH 2–3) during workup to stabilize the sulfonyl group and prevent decomposition .
Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR are essential for confirming the sulfonyl and acetic acid moieties. For instance, the sulfonyl group typically shows deshielded protons at δ 3.1–3.5 ppm, while the acetic acid protons appear as a singlet near δ 12.0 ppm (broad due to hydrogen bonding) .
- X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., R_2$$^2(8) motifs) and confirm molecular geometry. This is critical for understanding packing efficiency and stability in solid-state applications .
Q. Advanced: How does the stability of this compound vary under different solvent systems, and what factors influence its degradation?
Answer:
Stability is highly solvent-dependent:
- Aprotic solvents (e.g., DMSO) : Promote dimerization via intermolecular hydrogen bonding between sulfonyl and acetic acid groups, as observed in . This can reduce reactivity in coupling reactions .
- Protic solvents (e.g., methanol) : Accelerate hydrolysis of the sulfonyl group under alkaline conditions (pH > 8), leading to sulfonic acid by-products. recommends storage at pH 4–6 in inert atmospheres to mitigate this .
- Thermal stability : Decomposition above 150°C generates SO and acetic anhydride, necessitating controlled-temperature workflows .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from variations in:
- Catalyst choice : reports 85% yield using Pd/C under hydrogen, while achieves 72% with FeCl. The latter method generates fewer halogenated by-products but requires longer reaction times .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring () reduce reactivity at the sulfonyl site, lowering yields compared to electron-donating groups .
- Analytical validation : Cross-validate yields using HPLC (C18 columns, acetonitrile/water mobile phase) to detect trace impurities that may skew reported values .
Q. Advanced: What role does this compound play in the synthesis of bioactive compounds, and how can its reactivity be tuned?
Answer:
This compound serves as a precursor in natural product synthesis:
- Antimitotic agents : demonstrates its use in synthesizing Combretastatin A-4 analogues via Perkin condensation, leveraging the sulfonyl group’s electron-withdrawing effect to stabilize enolate intermediates .
- Enzyme inhibitors : The sulfonyl moiety enhances binding to serine hydrolases, as seen in ’s application of similar compounds for fatty acid β-oxidation studies .
- Reactivity tuning : Substituents on the sulfonyl group (e.g., cyclohexyl in ) modulate steric hindrance, enabling selective coupling in crowded molecular environments .
Properties
IUPAC Name |
2-tert-butylsulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-6(2,3)11(9,10)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMFIWWEMGNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656036 | |
Record name | (2-Methylpropane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36610-02-3 | |
Record name | (2-Methylpropane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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